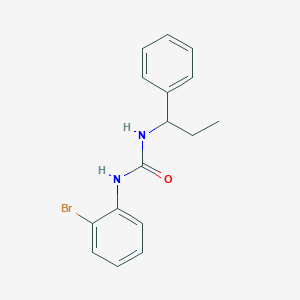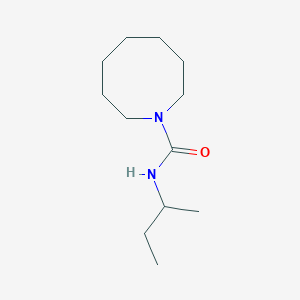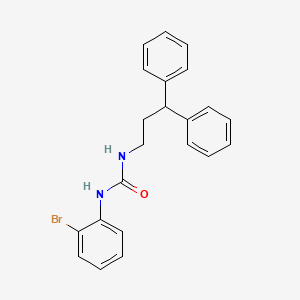
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea
説明
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives, which have been found to exhibit various biological activities. In
科学的研究の応用
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the growth of parasites.
作用機序
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt mitochondrial function, leading to the generation of reactive oxygen species, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and growth.
実験室実験の利点と制限
N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. This compound also exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers. However, this compound also has some limitations. It is highly toxic and must be handled with care. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-(4-bromo-2-ethylphenyl)-N'-(2-bromophenyl)urea. One area of interest is in the development of novel cancer therapies based on this compound. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs with similar activity. Finally, researchers are investigating ways to improve the solubility and stability of this compound, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential applications in various areas of scientific research. This compound exhibits potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. While this compound has some limitations, such as its toxicity and poor solubility, it remains a valuable tool for researchers. Ongoing research into the mechanism of action and potential applications of this compound could lead to the development of novel therapies for cancer and other diseases.
特性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O/c1-2-10-9-11(16)7-8-13(10)18-15(20)19-14-6-4-3-5-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCJLDKUAHAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)


![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)

![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)

![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)
